Comparative Performance Data Gap
A comprehensive literature and patent search reveals a significant evidence gap: no head-to-head comparator studies, cross-study comparable quantitative data, or primary application research were found for 2,5-Dichloro-3-methylbenzyl bromide (CAS 1804516-36-6) against its closest analogs. The compound's differentiation must currently be inferred from its unique computed structural and physicochemical properties. The table below provides the only quantifiable comparative evidence available, based on authoritative computed data from PubChem. These foundational properties directly influence reactivity, selectivity, and bioavailability in ways that are well-established in medicinal chemistry, thereby providing a scientifically sound, albeit indirect, basis for selection over simple benzyl bromide or mono-substituted analogs, pending future empirical comparative studies.
| Evidence Dimension | Computed Physicochemical and Structural Descriptors |
|---|---|
| Target Compound Data | 2,5-Dichloro-3-methylbenzyl bromide: Heavy Atom Count = 11; Topological Polar Surface Area (TPSA) = 0 Ų; XLogP3-AA = 4.1; Rotatable Bond Count = 1; Hydrogen Bond Donor Count = 0 [1]. |
| Comparator Or Baseline | Benzyl Bromide (unsubstituted baseline): Heavy Atom Count = 7; TPSA = 0 Ų; XLogP3 = ~2.0 to 2.5 (estimated); Rotatable Bond Count = 1; H-Bond Donors = 0 [1]. |
| Quantified Difference | Heavy Atom Count: +4 atoms (57% increase). XLogP3: approximately +1.6 to +2.1 log units, indicating a >40-fold increase in lipophilicity. TPSA remains 0 Ų for both. |
| Conditions | Computed by PubChem v2.1 (XLogP3 algorithm v3.0). All values are intrinsic molecular properties, not assay-dependent. |
Why This Matters
A higher heavy atom count directly increases molecular complexity and potential for specific 3D interactions, while dramatically higher lipophilicity (XLogP) profoundly influences membrane permeability, metabolic stability, and off-target binding, making it a preferred starting scaffold for designing CNS-penetrant or intracellular-targeting molecules compared to the parent benzyl bromide.
- [1] PubChem. Compound Summary for CID 121591722, 2,5-Dichloro-3-methylbenzyl bromide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1804516-36-6. View Source
